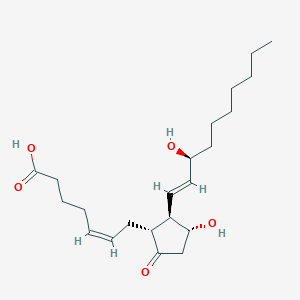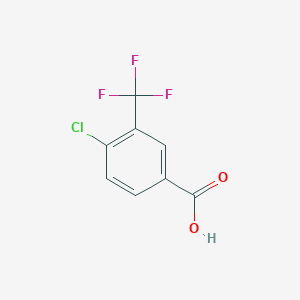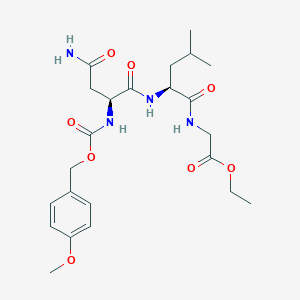
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester, also known as Moc-Asn-Leu-Gly-OEt, is a peptide derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Biochemische Und Physiologische Effekte
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has several advantages for lab experiments. It is a small peptide derivative, making it easy to synthesize and modify. Additionally, it has been extensively studied for its mechanism of action, making it a well-characterized compound. However, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, it has a short half-life in vivo, which can limit its potential use in drug development.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt. One potential direction is the development of more soluble derivatives of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt to increase its potential use in assays. Additionally, further studies are needed to determine the potential of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt derivatives with longer half-lives in vivo could increase its potential use in drug development.
Synthesemethoden
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves coupling an activated amino acid to the growing peptide chain, followed by deprotection of the N-terminus and repeating the cycle until the desired peptide is obtained. SPPS is a widely used method for peptide synthesis due to its efficiency and flexibility.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
133665-58-4 |
|---|---|
Produktname |
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester |
Molekularformel |
C23H34N4O8 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-2-[[(2S)-4-amino-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C23H34N4O8/c1-5-34-20(29)12-25-21(30)17(10-14(2)3)26-22(31)18(11-19(24)28)27-23(32)35-13-15-6-8-16(33-4)9-7-15/h6-9,14,17-18H,5,10-13H2,1-4H3,(H2,24,28)(H,25,30)(H,26,31)(H,27,32)/t17-,18-/m0/s1 |
InChI-Schlüssel |
NIIPWYWCMKNLBB-ROUUACIJSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
Sequenz |
NLG |
Synonyme |
4-methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester Moz-Asn-Leu-Gly-OEt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



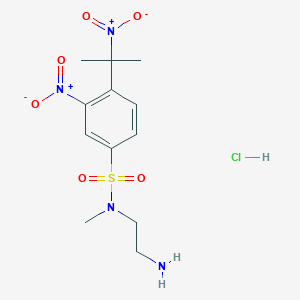
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
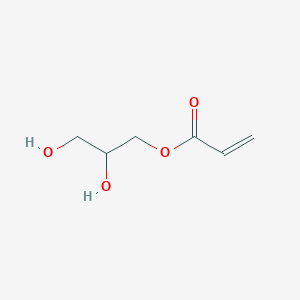
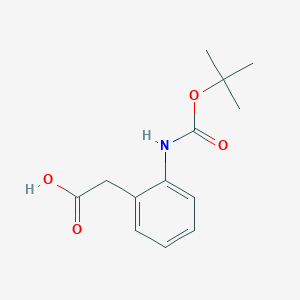
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
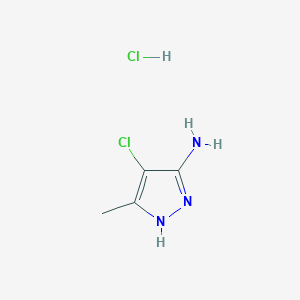
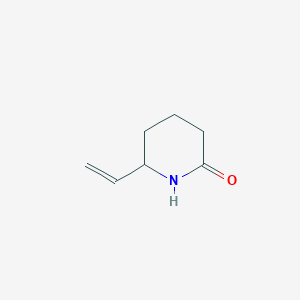
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
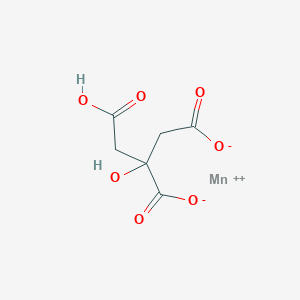
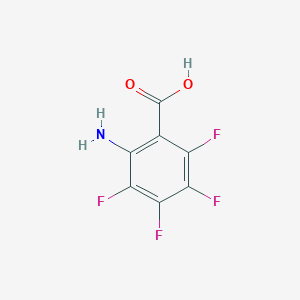
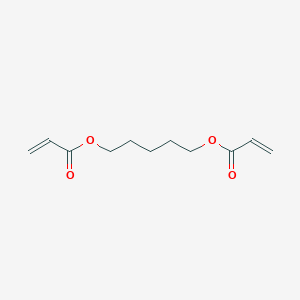
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
